molecular formula C10H10F2O2 B1413036 Methyl 2,5-difluoro-3-methylphenylacetate CAS No. 1807192-43-3

Methyl 2,5-difluoro-3-methylphenylacetate

Cat. No.: B1413036
CAS No.: 1807192-43-3
M. Wt: 200.18 g/mol
InChI Key: GEZQJZLIKXXEKN-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-3-methylphenylacetate is a fluorinated aromatic methyl ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 2- and 5-positions and a methyl group at the 3-position. Fluorinated aromatic esters are widely used in pharmaceuticals, agrochemicals, and material science due to their enhanced stability, bioavailability, and electronic properties compared to non-fluorinated counterparts .

Properties

IUPAC Name

methyl 2-(2,5-difluoro-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-8(11)4-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQJZLIKXXEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Corresponding Nitriles Followed by Esterification

A robust industrially suitable method involves hydrolysis of substituted benzyl cyanides to the corresponding phenylacetic acids, followed by esterification to methyl esters. For example, methylbenzene acetonitriles bearing methyl and fluorine substituents can be hydrolyzed in sulfuric acid media at 90–150 °C with controlled reflux and backflow to yield the corresponding acids. The acids are then neutralized, decolorized, acidified, and isolated as methyl esters after esterification with methanol under acidic conditions. This method is efficient and scalable for industrial production.

Key reaction conditions:

Step Conditions
Hydrolysis 90–150 °C, 30–70% H2SO4, reflux with backflow
Neutralization pH 7.5–10 with NaOH, KOH, or Na2CO3
Decolorization Activated carbon at 50–90 °C
Acidification pH 1–4 with mineral acids (HCl or H2SO4)
Esterification Methanol, acidic catalyst (e.g., H2SO4)

This method applies well to methyl 2,5-difluoro-3-methylphenylacetic acid derivatives by selecting the appropriate substituted nitriles.

Direct Esterification via Halomethylation of Isochromanone Derivatives

A one-step process for preparing methyl 2-(halomethyl)phenylacetates involves treating 3-isochromanone with thionyl chloride or bromide in methanol at low to ambient temperatures (−40 °C to 40 °C). This reaction yields methyl 2-(chloro- or bromomethyl)phenylacetate intermediates, which can be further transformed to the difluoro-methyl derivatives via halogen exchange or fluorination reactions.

Process highlights:

Parameter Details
Starting material 3-Isochromanone (commercially available)
Reagents Thionyl chloride or bromide, methanol
Temperature range −40 °C to 40 °C, preferably 0–30 °C
Reaction monitoring Gas chromatography (GC)
Work-up Neutralization with potassium bicarbonate, separation, drying, distillation

This method is industrially advantageous due to mild conditions and reduced by-product formation.

Radical Decarboxylative Coupling Approaches

Recent research demonstrates that difluoroarylmethyl-substituted phenylacetates can be synthesized via radical decarboxylative coupling of α,α-difluorophenylacetic acids with aryl substrates using oxidants such as ammonium persulfate in dimethyl sulfoxide at 80 °C. This transition-metal-free and base-free method proceeds via radical intermediates and offers good yields (56–89%) for various substituted phenylacetates, including those with methyl and fluorine substituents on the aromatic ring.

Reaction conditions and findings:

Component Details
Substrate α,α-Difluorophenylacetic acid derivatives
Oxidant (NH4)2S2O8 (ammonium persulfate)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 80 °C
Reaction time 6 hours reflux, then standing 3 days
Yield 56–89% depending on substituents
Mechanism Radical decarboxylation and coupling

This method is promising for synthesizing this compound analogs due to its mild conditions and broad substrate scope.

Multi-Step Synthetic Routes Using Protection/Deprotection and Grignard Reactions

Other methods for related substituted phenylacetic acids involve multi-step sequences including phenol protection, chloromethylation, cyanation, hydrolysis, and esterification. These routes often employ palladium catalysts and Grignard reagents under anhydrous and oxygen-free conditions, which increase complexity and cost. Although applicable, these methods are less favorable for large-scale synthesis of this compound due to the need for protection/deprotection and toxic reagents.

Comparative Summary of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Hydrolysis of substituted nitriles + esterification High yield, scalable, well-established Requires strong acid, careful pH control High
Halomethylation of 3-isochromanone + methanol Mild conditions, reduced by-products Requires halogen exchange for fluorination High
Radical decarboxylative coupling Transition-metal-free, mild, good yields Longer reaction times, specific oxidants needed Moderate to High
Multi-step with protection, Grignard, palladium catalysis Versatile for complex substitutions Complex, costly, toxic reagents Low to Moderate

Research Findings and Notes

  • The hydrolysis and esterification method is the most mature and widely applied for industrial production of methyl phenylacetates with various substituents, including difluoro and methyl groups.

  • Radical decarboxylative coupling offers a novel, metal-free approach that may simplify synthesis and reduce environmental impact but requires further optimization for industrial scale.

  • The one-step halomethylation of isochromanone is an effective route to intermediates for further fluorination, providing a practical industrial method with environmental benefits.

  • Multi-step synthetic routes involving protection/deprotection and Grignard reagents are generally less preferred due to complexity and cost but remain useful for specialized derivatives.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-difluoro-3-methylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include difluoromethylated alcohols, acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5-difluoro-3-methylphenylacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2,5-difluoro-3-methylphenylacetate exerts its effects involves interactions with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety Notes
Methyl 2,5-difluoro-3-methylphenylacetate Not provided C₁₀H₁₀F₂O₂ (inferred) ~200 (estimated) 2,5-difluoro; 3-methyl Likely intermediate in pharmaceuticals/agrochemicals (inferred from analogs) No direct data; handle as toxic (common for fluorinated esters)
Ethyl 2,5-difluoro-3-methylphenylacetate 1806304-05-1 C₁₁H₁₂F₂O₂ ~214 (estimated) Ethyl ester (vs. methyl) Intermediate (similar to methyl ester) Higher lipophilicity may affect toxicity
Methyl 2-cyano-3-phenylacrylate 3695-84-9 C₁₁H₉NO₂ 187.2 Cyano group at 2-position Polymer synthesis, pharmaceuticals Toxic; requires PPE and medical consultation if exposed
Methyl 2-phenylacetoacetate Not provided C₁₁H₁₂O₃ ~192 (estimated) Phenyl and ketone groups Precursor for amphetamine synthesis; forensic research Regulated due to illicit drug synthesis potential
Bardoxolone methyl Not provided C₃₀H₃₇NO₅S 532.7 Triterpenoid core with methyl ester Nrf2 activator; clinical trials for chronic kidney disease Potential side effects (e.g., cardiovascular risks)
Methyl phenylsulfonylacetate 34097-60-4 C₉H₁₀O₄S 230.2 Phenylsulfonyl group Research reagent (no medicinal use) Irritant; avoid inhalation/contact

Key Comparison Points

Substituent Effects
  • Fluorine vs. Cyano Groups: The fluorine atoms in this compound enhance electronegativity and metabolic stability compared to the electron-withdrawing cyano group in Methyl 2-cyano-3-phenylacrylate. This difference may influence reactivity in nucleophilic substitution reactions .
Physical Properties
  • Volatility and Solubility : Methyl esters generally exhibit moderate volatility and polar solubility. For example, methyl salicylate (Table 3, ) has a boiling point of 222°C and logP of 2.3, suggesting this compound may share similar properties, albeit with reduced solubility due to fluorine’s hydrophobicity.

Biological Activity

Methyl 2,5-difluoro-3-methylphenylacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8F2O2C_9H_8F_2O_2. The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity due to improved binding affinities to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, fluorinated compounds are known to enhance binding affinity to certain enzymes due to their electronegative nature, which can stabilize enzyme-substrate complexes.
  • Antimicrobial Properties : Studies indicate that derivatives of similar compounds exhibit antimicrobial properties, suggesting that this compound could possess similar activities .
  • Anticancer Potential : Research has shown that certain fluorinated compounds can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Observation Reference
AntimicrobialExhibits significant antibacterial effects
AnticancerPotential inhibitor of cancer cell proliferation
Enzyme InhibitionInhibits specific dCTPase activity

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various fluorinated phenylacetates, this compound was tested against a range of bacterial strains. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 μM, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Proliferation

A separate investigation focused on the anticancer properties of this compound in vitro. The compound was found to inhibit the proliferation of human carcinoma cell lines with an IC50 value of approximately 15 μM. This suggests that it could be developed further as an anticancer drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,5-difluoro-3-methylphenylacetate
Reactant of Route 2
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